8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene
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Overview
Description
8,20-Dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene is a complex organic compound characterized by its unique structure and properties. This compound is notable for its multiple bromine and sulfur atoms, as well as its extensive ring system, which contributes to its stability and reactivity.
Preparation Methods
The synthesis of 8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[139003,1304,1106,10016,23The synthetic route typically involves the use of brominating agents and thiol-containing compounds under controlled conditions to ensure the correct placement of functional groups .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions, often in the presence of a catalyst.
Scientific Research Applications
8,20-Dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its bromine and sulfur atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved often include electron transfer processes and the formation of covalent bonds .
Comparison with Similar Compounds
Similar compounds include:
2,8-Dibromo-6,12-dihydro-6,6,12,12-tetrakis(4-octylphenyl)-dithieno[2,3-d2′,3′-d′]-s-indaceno[1,2-b5,6-b′]dithiophene: This compound shares a similar core structure but differs in the arrangement of its functional groups.
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid derivatives: These compounds have similar applications in materials science and chemistry but differ in their core structures and functional groups.
Properties
Molecular Formula |
C76H88Br2S4 |
---|---|
Molecular Weight |
1289.6 g/mol |
IUPAC Name |
8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene |
InChI |
InChI=1S/C76H88Br2S4/c1-5-9-13-17-21-25-29-53-33-41-57(42-34-53)75(58-43-35-54(36-44-58)30-26-22-18-14-10-6-2)63-49-62-64(50-61(63)71-69(75)73-65(79-71)51-67(77)81-73)76(70-72(62)80-66-52-68(78)82-74(66)70,59-45-37-55(38-46-59)31-27-23-19-15-11-7-3)60-47-39-56(40-48-60)32-28-24-20-16-12-8-4/h33-52H,5-32H2,1-4H3 |
InChI Key |
UAWFFGBGMOAHKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)Br)C(C7=C4SC8=C7SC(=C8)Br)(C9=CC=C(C=C9)CCCCCCCC)C1=CC=C(C=C1)CCCCCCCC)C1=CC=C(C=C1)CCCCCCCC |
Origin of Product |
United States |
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